molecular formula C22H24F3NO5S B2805923 (4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone CAS No. 866019-57-0

(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone

Cat. No. B2805923
CAS RN: 866019-57-0
M. Wt: 471.49
InChI Key: KGYBBMBSFNZUCX-UHFFFAOYSA-N
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Description

(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C22H24F3NO5S and its molecular weight is 471.49. The purity is usually 95%.
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Scientific Research Applications

Applications in Synthesis of Therapeutic Agents

Research has shown interest in the synthesis of molecules with intricate structures for potential therapeutic applications. For example, compounds synthesized with structures containing elements such as sulfonyl, piperidino, and phenyl groups have been evaluated for their antimicrobial activities, demonstrating the potential of complex molecules in drug discovery. These studies focus on designing molecules with specific functional groups that could interact with biological targets to inhibit the growth of pathogenic microorganisms (Abbasi et al., 2019).

Material Science Applications

Complex molecules similar to the queried compound have applications in materials science, particularly in the synthesis of novel polymers with specific properties. For instance, compounds with sulfonyl and phenyl groups have been used in the development of new polymeric materials, which could have implications for energy storage, sensors, and membrane technologies. These polymers are designed to exhibit desirable physical and chemical properties, such as thermal stability and conductivity, highlighting the role of complex organic molecules in advancing materials science (Kim et al., 2008).

Understanding Molecular Interactions

The study of molecules with complex structures, including various functional groups like hydroxy, sulfonyl, and piperidino, contributes to our understanding of molecular interactions. These studies provide insights into how different molecular arrangements influence the physical and chemical behavior of compounds. This knowledge is crucial for designing molecules with desired reactivities and properties for applications in chemistry and biology. Research in this area focuses on synthesizing and characterizing compounds to understand their structural and functional relationships (Spjut et al., 2010).

properties

IUPAC Name

[4-hydroxy-4-[(4-methoxyphenyl)methylsulfonylmethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO5S/c1-31-19-7-5-16(6-8-19)14-32(29,30)15-21(28)9-11-26(12-10-21)20(27)17-3-2-4-18(13-17)22(23,24)25/h2-8,13,28H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYBBMBSFNZUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)CC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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